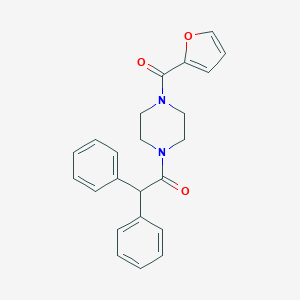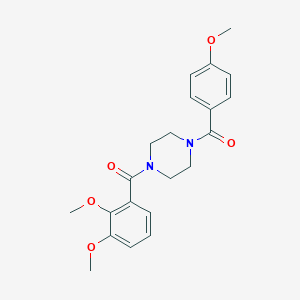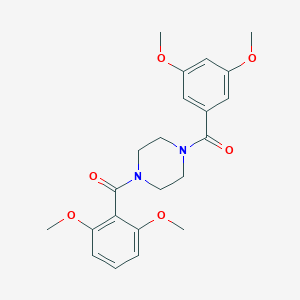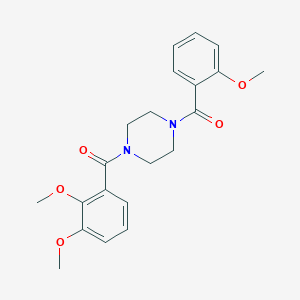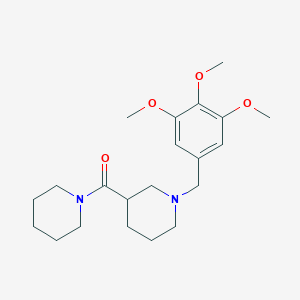METHANONE](/img/structure/B247357.png)
[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE is an organic compound that features a brominated phenol core with a complex piperidine-based substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE typically involves multiple steps:
-
Bromination of Phenol: : The starting material, phenol, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Formation of Piperidine Derivative: : The piperidine moiety is synthesized separately, often starting from piperidine and reacting it with phosgene (COCl₂) to form the piperidinylcarbonyl chloride intermediate.
-
Coupling Reaction: : The brominated phenol is then coupled with the piperidinylcarbonyl chloride in the presence of a base such as triethylamine (Et₃N) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
化学反应分析
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the piperidine moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, [1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may serve as a model compound for understanding the interaction of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The piperidine moiety is a common feature in many drugs, and its presence in this compound suggests possible applications in drug design and development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.
作用机制
The mechanism by which [1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE exerts its effects depends on its interaction with specific molecular targets. The brominated phenol core may interact with enzymes or receptors, while the piperidine moiety could enhance binding affinity or specificity. Detailed studies are required to elucidate the exact pathways involved.
相似化合物的比较
Similar Compounds
4-Bromo-2-{[3-(1-morpholinylcarbonyl)-1-piperidinyl]methyl}phenol: Similar structure but with a morpholine ring instead of a piperidine ring.
4-Bromo-2-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The unique combination of a brominated phenol with a piperidine-based substituent makes [1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE distinct
属性
分子式 |
C18H25BrN2O2 |
|---|---|
分子量 |
381.3 g/mol |
IUPAC 名称 |
[1-[(5-bromo-2-hydroxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25BrN2O2/c19-16-6-7-17(22)15(11-16)13-20-8-4-5-14(12-20)18(23)21-9-2-1-3-10-21/h6-7,11,14,22H,1-5,8-10,12-13H2 |
InChI 键 |
ZMANJYIMOJSBKQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)O |
规范 SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


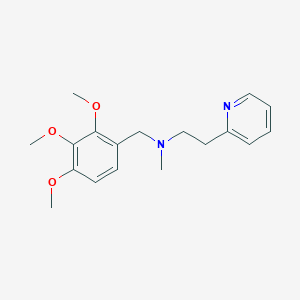
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B247285.png)
![2-(4-METHOXYPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE](/img/structure/B247286.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
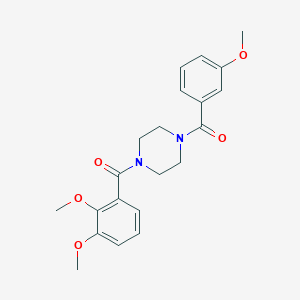
![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)
![2-(4-Chlorophenoxy)-1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247296.png)
